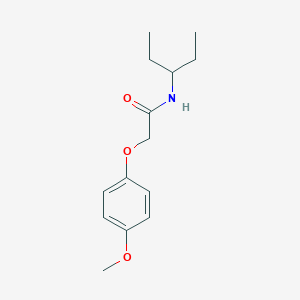

N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide, also known as flumioxazin, is a herbicide that belongs to the family of diphenyl ethers. It is widely used for weed control in crops such as soybeans, cotton, and peanuts.

Aplicaciones Científicas De Investigación

Flumioxazin has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including both broadleaf and grassy weeds. Flumioxazin has been found to inhibit the photosynthetic electron transport chain in plants, leading to the accumulation of reactive oxygen species and ultimately cell death. In addition to its use as a herbicide, N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide has also been studied for its potential as an antifungal and antimicrobial agent.

Mecanismo De Acción

The mechanism of action of N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide involves the inhibition of photosynthesis in plants. Flumioxazin binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This binding disrupts the flow of electrons, leading to the accumulation of reactive oxygen species and ultimately cell death.

Biochemical and Physiological Effects:

Flumioxazin has been found to have minimal effects on non-target organisms, including mammals, birds, fish, and insects. However, some studies have reported toxicity to aquatic organisms at high concentrations. Flumioxazin is rapidly metabolized in plants, soil, and water, and does not persist in the environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Flumioxazin is a useful tool for studying the physiological and biochemical effects of herbicides on plants. Its broad-spectrum activity and rapid metabolism make it a useful tool for studying the effects of herbicides on different plant species and under different environmental conditions. However, its effectiveness as a herbicide can make it difficult to use in experiments where herbicide effects need to be controlled.

Direcciones Futuras

Future research on N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide could focus on its potential as an antimicrobial and antifungal agent. Additionally, researchers could investigate the effects of N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide on soil microbial communities and the potential for long-term impacts on soil health. Finally, further studies could be conducted to investigate the potential for N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide to be used in integrated weed management strategies that combine chemical and non-chemical control methods.

Conclusion:

Flumioxazin is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves the inhibition of photosynthesis in plants, leading to the accumulation of reactive oxygen species and ultimately cell death. Flumioxazin has minimal effects on non-target organisms, and its rapid metabolism means it does not persist in the environment. Future research on N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide could focus on its potential as an antimicrobial and antifungal agent, its effects on soil microbial communities, and its potential for use in integrated weed management strategies.

Métodos De Síntesis

Flumioxazin is synthesized by reacting 4-methoxyphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(4-methoxyphenoxy)acetophenone. The resulting compound is then reacted with 1-ethylpropylamine in the presence of a reducing agent to yield N-(1-ethylpropyl)-2-(4-methoxyphenoxy)acetamide.

Propiedades

Fórmula molecular |

C14H21NO3 |

|---|---|

Peso molecular |

251.32 g/mol |

Nombre IUPAC |

2-(4-methoxyphenoxy)-N-pentan-3-ylacetamide |

InChI |

InChI=1S/C14H21NO3/c1-4-11(5-2)15-14(16)10-18-13-8-6-12(17-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |

Clave InChI |

BKPHZMASZGBWBP-UHFFFAOYSA-N |

SMILES |

CCC(CC)NC(=O)COC1=CC=C(C=C1)OC |

SMILES canónico |

CCC(CC)NC(=O)COC1=CC=C(C=C1)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)

![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)

![1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247650.png)

![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)

![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247655.png)

![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine](/img/structure/B247657.png)

![2-{4-[1-(2-Bromobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247658.png)

![2-(4-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B247659.png)

![2-{4-[1-(2-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247661.png)

![2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247662.png)

![2-{4-[1-(2-Fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247663.png)